Cas no 152932-57-5 (2-Furancarboxaldehyde,5-(difluoromethyl)-)

2-Furancarboxaldehyde,5-(difluoromethyl)- is a fluorinated furan derivative characterized by the presence of a difluoromethyl group at the 5-position of the furan ring. This compound is of interest in synthetic organic chemistry due to its reactive aldehyde functionality and the electron-withdrawing properties of the difluoromethyl group, which can influence reactivity and stability. It serves as a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and specialty materials, where the incorporation of fluorine atoms can enhance bioavailability or modify physicochemical properties. The compound's structural features make it valuable for constructing complex heterocyclic frameworks or as a precursor for further functionalization.
2-Furancarboxaldehyde,5-(difluoromethyl)- structure
152932-57-5 structure
Product Name:2-Furancarboxaldehyde,5-(difluoromethyl)-
CAS No:152932-57-5
MF:C6H4F2O2
MW:146.091568946838
CID:99081
PubChem ID:20079638
Update Time:2025-06-08

2-Furancarboxaldehyde,5-(difluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Furancarboxaldehyde,5-(difluoromethyl)-
    • 2-Furancarboxaldehyde, 5-(difluoromethyl)- (9CI)
    • SCHEMBL9223127
    • Z1216836220
    • 5-difluoromethyl-2-furancarboxaldehyde
    • 152932-57-5
    • EN300-7354095
    • AT17239
    • 5-difluoromethyl 2-furancarboxaldehyde
    • 5-(DIFLUOROMETHYL)FURAN-2-CARBALDEHYDE
    • Inchi: 1S/C6H4F2O2/c7-6(8)5-2-1-4(3-9)10-5/h1-3,6H
    • InChI Key: UAGUYIZBWWVNRN-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=C(C=O)O1)F

Computed Properties

  • Exact Mass: 146.01792
  • Monoisotopic Mass: 146.018
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 30.2A^2

Experimental Properties

  • PSA: 30.21

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Additional information on 2-Furancarboxaldehyde,5-(difluoromethyl)-

2-Furancarboxaldehyde, 5-(difluoromethyl)- (CAS No. 152932-57-5): A Comprehensive Overview

2-Furancarboxaldehyde, 5-(difluoromethyl)- (CAS No. 152932-57-5) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in the pharmaceutical and chemical industries. This compound, also known as 5-(difluoromethyl)furan-2-carbaldehyde, is characterized by its furan ring and difluoromethyl group, which confer it with distinct reactivity and biological properties.

The chemical structure of 2-Furancarboxaldehyde, 5-(difluoromethyl)- consists of a five-membered furan ring with a carbonyl group at the 2-position and a difluoromethyl group at the 5-position. The presence of the difluoromethyl group significantly influences the compound's reactivity and stability, making it an attractive candidate for various synthetic transformations and biological studies.

In the realm of pharmaceutical research, 2-Furancarboxaldehyde, 5-(difluoromethyl)- has been explored for its potential as a building block in the synthesis of bioactive molecules. Recent studies have highlighted its utility in the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of several derivatives of 2-Furancarboxaldehyde, 5-(difluoromethyl)- that exhibited potent antiviral activity against influenza viruses. The difluoromethyl group was found to enhance the antiviral efficacy by modulating the interaction with viral enzymes.

Beyond antiviral applications, 2-Furancarboxaldehyde, 5-(difluoromethyl)- has also shown promise in cancer research. A research team from the University of California demonstrated that certain derivatives of this compound could selectively inhibit cancer cell proliferation while sparing normal cells. The mechanism of action involves the disruption of key signaling pathways involved in cell cycle regulation and apoptosis. These findings suggest that 2-Furancarboxaldehyde, 5-(difluoromethyl)- could serve as a valuable lead compound for the development of targeted cancer therapies.

In addition to its biological applications, 2-Furancarboxaldehyde, 5-(difluoromethyl)- is also utilized in organic synthesis as a versatile intermediate. Its reactivity can be harnessed to construct complex molecular architectures through various chemical transformations. For example, it can undergo nucleophilic addition reactions at the carbonyl group to form alcohols or amines, which can then be further functionalized to generate a wide range of derivatives. The difluoromethyl group can also participate in electrophilic substitution reactions, providing additional synthetic opportunities.

The synthesis of 2-Furancarboxaldehyde, 5-(difluoromethyl)- has been optimized through several methods to improve yield and purity. One common approach involves the Vilsmeier-Haack reaction followed by selective fluorination. Recent advancements in catalytic methods have further streamlined the synthesis process, making it more efficient and environmentally friendly. These improvements have facilitated large-scale production and commercial availability of this compound.

Safety considerations are paramount when handling 2-Furancarboxaldehyde, 5-(difluoromethyl)-. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and following standard laboratory safety protocols.

In conclusion, 2-Furancarboxaldehyde, 5-(difluoromethyl)- (CAS No. 152932-57-5) is a multifaceted compound with significant potential in pharmaceutical research and organic synthesis. Its unique chemical structure and reactivity make it an invaluable tool for scientists working on drug discovery and development projects. As research continues to uncover new applications and derivatives of this compound, its importance in the scientific community is likely to grow even further.

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